molecular formula C17H17N3O2 B2651670 2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1245569-63-4

2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2651670
CAS No.: 1245569-63-4
M. Wt: 295.342
InChI Key: ZIBLNAHDINAPPW-UHFFFAOYSA-N
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Description

2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of isoflavone with 3-aminopyrazole, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . Microwave irradiation and conventional heating are often employed to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its antitumor activity may be attributed to the inhibition of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its specific structural features, such as the isopropyl and methyl groups, which may enhance its biological activity and selectivity. Additionally, its unique photophysical properties make it a valuable candidate for applications in material science .

Properties

IUPAC Name

7-methyl-3-phenyl-2-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-10(2)15-14(12-7-5-4-6-8-12)16-18-13(17(21)22)9-11(3)20(16)19-15/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBLNAHDINAPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(C)C)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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